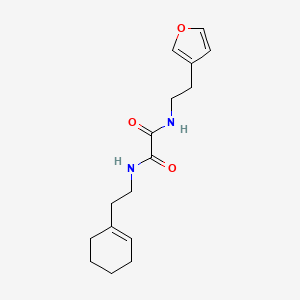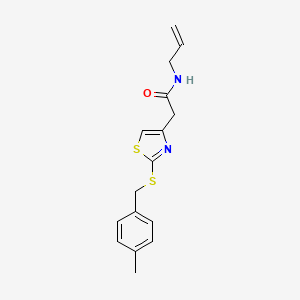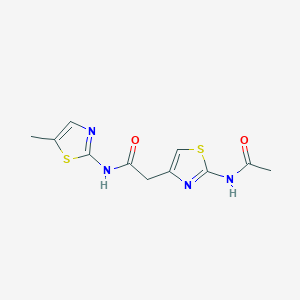
1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of tetrahydro-beta-carboline, which is a class of compounds that often exhibit biological activity . The “1-(4-fluorophenyl)” part of the name suggests the presence of a fluorophenyl group attached to the molecule, which could potentially influence its properties and interactions.
Molecular Structure Analysis
The molecular structure of similar compounds often involves a fused ring system, with the tetrahydro-beta-carboline portion forming a three-ring structure . The fluorophenyl group would likely be attached to one of these rings .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, tetrahydro-beta-carbolines can undergo a variety of reactions. These can include oxidation, reduction, and various types of substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the fluorophenyl group) can influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Antioxidant and Cytotoxic Properties
Research has shown that beta-carboline derivatives possess antioxidant properties, which could be beneficial for developing therapeutic agents. For instance, various tetrahydro-β-carboline derivatives demonstrated moderate antioxidant activity based on DPPH, ABTS, and FRAP assays. These compounds were synthesized via the Maillard reaction, indicating their potential as antioxidants. Moreover, their cytotoxicity was evaluated, revealing a relatively safe profile compared to conventional cytotoxic agents like 5-fluorouracil, cisplatin, and betulinic acid, suggesting their safer application in therapeutic contexts (Goh et al., 2015).
Antiviral Activity
Beta-carboline derivatives have been explored for their potential in inhibiting HIV strains. A study involving the synthesis of new β-carboline derivatives evaluated their inhibition activity against both HIV-1 and HIV-2 strains. Surprisingly, specific derivatives displayed selective inhibition of the HIV-2 strain, comparable with nucleoside reverse transcriptase inhibitors. These findings indicate that β-carboline derivatives might serve as a basis for developing selective antiviral drugs (Ashok et al., 2015).
Inhibition of Cyclin-Dependent Kinases
Beta-carbolines have been identified as specific inhibitors of cyclin-dependent kinases, which are crucial in the regulation of cell cycle progression. Compounds such as harmine and its derivatives showed potent and specific inhibition of these kinases. The structural features, such as the degree of aromaticity and substituent positioning, significantly influenced their inhibitory activity. This suggests a potential application of β-carboline derivatives in cancer therapy by targeting cell cycle regulation mechanisms (Song et al., 2002).
Fluorescence Applications
The interaction of beta-carboline derivatives with cyclodextrins (CDs) has been studied for its impact on fluorescence properties. A specific beta-carboline-based molecule showed enhanced fluorescence yield and lifetime upon encapsulation in CDs, indicating the potential of these compounds in developing fluorescent probes or materials for biochemical applications. The formation of inclusion complexes with CDs could lead to new ways of utilizing β-carbolines in fluorescence-based sensing and imaging technologies (Das et al., 2007).
Mecanismo De Acción
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the known actions of similar indole derivatives, it can be inferred that this compound likely interacts with its targets, leading to changes in cellular processes . The specific nature of these interactions and the resulting changes would depend on the particular target and the context within the cell.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved and the context within the cell or organism.
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that this compound may have good bioavailability
Result of Action
Similar indole derivatives have been found to have various biological activities, suggesting that this compound may have a range of potential effects at the molecular and cellular levels .
Safety and Hazards
Direcciones Futuras
Research into tetrahydro-beta-carbolines and fluorinated compounds is ongoing, with potential applications in areas like medicinal chemistry and material science . Further studies could help to elucidate the properties and potential uses of compounds like “1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline”.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2/c18-12-7-5-11(6-8-12)16-17-14(9-10-19-16)13-3-1-2-4-15(13)20-17/h1-8,16,19-20H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJWUWLVUZGILY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2810672.png)
![2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid](/img/structure/B2810673.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2810680.png)
![[1,3,5]Triazino[1,2-a]benzimidazol-4-amine](/img/structure/B2810682.png)
![Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2810683.png)
![1'-Acetylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2810688.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2810690.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2810691.png)
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2810692.png)
![N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/no-structure.png)

![N-[4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2810695.png)